BMS22

Vue d'ensemble

Description

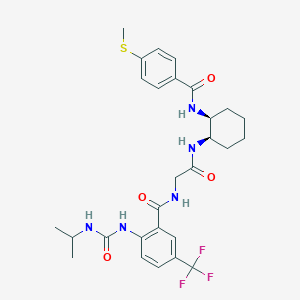

BMS CCR2 22 est un antagoniste puissant et à haute affinité du récepteur 2 des chimiokines CC (CCR2). Il est connu pour son inhibition sélective de CCR2 par rapport aux autres récepteurs des chimiokines, tels que CCR3. Le composé a une masse moléculaire de 593,66 et une formule chimique de C28H34F3N5O4S .

Applications De Recherche Scientifique

BMS CCR2 22 is widely used in scientific research due to its potent antagonistic activity against CCR2. It is employed in studies related to inflammation, cancer, and cardiovascular diseases. The compound is also used in drug discovery programs to develop new therapeutic agents targeting CCR2 .

Mécanisme D'action

Target of Action

BMS22 primarily targets the Transforming Growth Factor-Beta Receptor 1 (TGFβR1) . TGFβR1 is a crucial component of the TGFβ signaling pathway, which plays a significant role in regulating cell proliferation, differentiation, and migration .

Mode of Action

This compound interacts with TGFβR1 by forming hydrogen bonds with three essential residues: HIS283, LYS232, and ASP351 . It also generates hydrophobic contacts with ILE211 and VAL219 . These interactions inhibit the activity of TGFβR1, thereby modulating the TGFβ signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TGFβ signaling pathway . By inhibiting TGFβR1, this compound disrupts the normal functioning of this pathway, leading to downstream effects that can influence various cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been assessed through molecular docking and dynamics simulations . .

Result of Action

The inhibition of TGFβR1 by this compound leads to a disruption in the TGFβ signaling pathway . This can result in various molecular and cellular effects, depending on the specific context and environment. For instance, in the context of cancer, where TGFβ signaling often plays a dual role, the inhibition of this pathway could potentially have both tumor-suppressive and oncogenic effects .

Analyse Biochimique

Biochemical Properties

BMS22 interacts with TGFβRI, a type of protein kinase, and inhibits its activity . The compound binds to the enzyme and disrupts its ability to phosphorylate its substrates, thereby inhibiting the downstream signaling of the TGFβ pathway . The binding of this compound to TGFβRI involves interactions with key residues such as ASP351 . The contribution energy of ASP351 to binding was found to be a significant difference between this compound and other compounds .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its inhibition of the TGFβRI pathway . By inhibiting this pathway, this compound can potentially influence various cellular functions, including cell proliferation, differentiation, and apoptosis . The specific cellular effects of this compound may vary depending on the cell type and the context of the TGFβ signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with TGFβRI . This compound binds to this enzyme and inhibits its kinase activity, thereby preventing the phosphorylation of downstream targets in the TGFβ pathway . This disruption of the TGFβ signaling can influence various cellular processes and potentially lead to therapeutic effects in pathological conditions associated with TGFβ dysregulation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de BMS CCR2 22 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leur couplage ultérieur. La voie de synthèse détaillée est propriétaire, mais elle implique généralement l'utilisation de solvants organiques et de réactifs dans des conditions contrôlées pour obtenir une pureté et un rendement élevés .

Méthodes de production industrielle : La production industrielle de BMS CCR2 22 suit des voies de synthèse similaires, mais est mise à l'échelle pour répondre aux exigences commerciales. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : BMS CCR2 22 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels tels que les amides et les groupes trifluorométhyle. Ces réactions sont généralement effectuées dans des conditions douces pour empêcher la dégradation du composé .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant BMS CCR2 22 comprennent des solvants organiques comme le diméthylsulfoxyde (DMSO) et l'éthanol. Les réactions sont souvent menées à température ambiante ou à des températures légèrement élevées pour faciliter les transformations souhaitées .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant BMS CCR2 22 sont généralement des dérivés avec des groupes fonctionnels modifiés. Ces dérivés sont souvent utilisés dans des études plus approfondies pour explorer l'activité biologique du composé .

Applications de la recherche scientifique

BMS CCR2 22 est largement utilisé dans la recherche scientifique en raison de son activité antagoniste puissante contre CCR2. Il est employé dans des études relatives à l'inflammation, au cancer et aux maladies cardiovasculaires. Le composé est également utilisé dans les programmes de découverte de médicaments pour développer de nouveaux agents thérapeutiques ciblant CCR2 .

Mécanisme d'action

BMS CCR2 22 exerce ses effets en se liant au récepteur CCR2, bloquant ainsi l'interaction entre le récepteur et ses ligands naturels. Cette inhibition empêche l'activation des voies de signalisation en aval impliquées dans l'inflammation et la migration cellulaire. La haute affinité du composé pour CCR2 assure un blocage efficace de l'activité du récepteur .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Cenicriviroc : Un antagoniste double de CCR2 et CCR5, utilisé dans des études relatives au VIH et aux maladies inflammatoires .

- PF-04634817 : Un autre antagoniste double de CCR2 et CCR5, avec des applications potentielles dans la néphropathie diabétique .

- INCB3344 : Un antagoniste sélectif de CCR2 avec une affinité de liaison et un antagonisme fonctionnel similaires .

Unicité : BMS CCR2 22 se démarque par sa haute sélectivité pour CCR2 par rapport aux autres récepteurs des chimiokines et son antagonisme fonctionnel puissant. Cela en fait un outil précieux dans la recherche axée sur les voies et les maladies médiées par CCR2 .

Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à nous les poser !

Propriétés

IUPAC Name |

N-[2-[[(1S,2R)-2-[(4-methylsulfanylbenzoyl)amino]cyclohexyl]amino]-2-oxoethyl]-2-(propan-2-ylcarbamoylamino)-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34F3N5O4S/c1-16(2)33-27(40)36-21-13-10-18(28(29,30)31)14-20(21)26(39)32-15-24(37)34-22-6-4-5-7-23(22)35-25(38)17-8-11-19(41-3)12-9-17/h8-14,16,22-23H,4-7,15H2,1-3H3,(H,32,39)(H,34,37)(H,35,38)(H2,33,36,40)/t22-,23+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPXYDUJQWENPM-XZOQPEGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)NC2CCCCC2NC(=O)C3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)N[C@H]2CCCC[C@H]2NC(=O)C3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34F3N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445479-97-0 | |

| Record name | rel-2-[[[(1-Methylethyl)amino]carbonyl]amino]-N-[2-[[(1R,2S)-2-[[4-(methylthio)benzoyl]amino]cyclohexyl]amino]-2-oxoethyl]-5-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445479-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BMS22 interact with its target and what are the downstream effects?

A: this compound is a small molecule kinase inhibitor (SMKI) that specifically targets Transforming Growth Factor-beta Receptor 1 (TGFβR1) [, ]. It binds to the kinase domain of TGFβR1, inhibiting its activity []. This inhibition disrupts the TGFβ signaling pathway, which is involved in numerous cellular processes including cell growth, differentiation, and immune regulation.

Q2: What are the limitations of this compound in terms of its drug-like properties and are there any potential solutions?

A: Despite its potency, this compound suffers from low druggability, which has hindered its clinical development []. Researchers are exploring structure-guided optimization strategies to improve its drug-like properties. For example, one study identified that increasing the binding affinity of this compound analogs to the ASP351 residue within the TGFβR1 binding site could significantly enhance inhibitory activity [].

Q3: How has computational chemistry been employed in the study of this compound?

A: Computational chemistry has played a crucial role in understanding and optimizing this compound. Researchers have used pharmacophore modeling based on the crystal structure of the this compound-TGFβR1 complex to identify novel scaffolds with potential anti-TGFβR1 activity []. Additionally, molecular docking, ADMET predictions, and molecular dynamics simulations have been used to assess the binding mode, druggability, and target affinity of this compound and its derivatives [, ]. These computational approaches provide valuable insights for the design of next-generation TGFβR1 inhibitors with improved efficacy and drug-like properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B606154.png)

![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B606158.png)